![molecular formula C27H46ClNO B14486832 N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine CAS No. 65011-22-5](/img/structure/B14486832.png)
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine: is a synthetic organic compound with a complex structure derived from cholestane This compound is characterized by the presence of a chlorinated cholestane backbone and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine typically involves multiple steps, starting from cholestane derivatives. The key steps include chlorination of the cholestane backbone and subsequent formation of the hydroxylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylamine formation processes. Optimization of reaction conditions and purification techniques is essential to ensure the compound’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions: N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the chlorinated cholestane backbone can yield dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while substitution can introduce various functional groups into the cholestane backbone.
Aplicaciones Científicas De Investigación
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular oxidative stress and signaling. Additionally, the chlorinated cholestane backbone may interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Cholestane derivatives: Compounds with similar cholestane backbones but different functional groups.
Hydroxylamine derivatives: Compounds with hydroxylamine groups attached to various organic backbones.
Uniqueness: N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine is unique due to the combination of a chlorinated cholestane backbone and a hydroxylamine group. This unique structure imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
65011-22-5 |
|---|---|
Fórmula molecular |
C27H46ClNO |
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
N-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-ylidene]hydroxylamine |
InChI |
InChI=1S/C27H46ClNO/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29-30/h17-23,25,30H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
Clave InChI |
NUMDEOSFCJVNJH-WIQRBZPFSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=NO)C[C@@H]4[C@@]3(CC[C@@H](C4)Cl)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




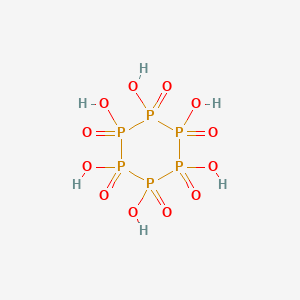
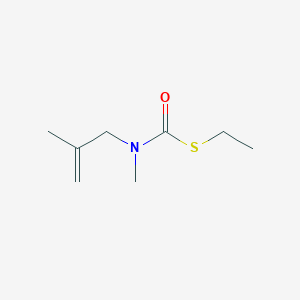
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
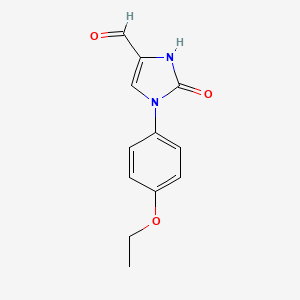
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
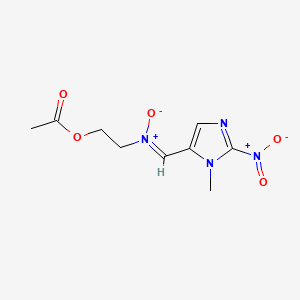
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
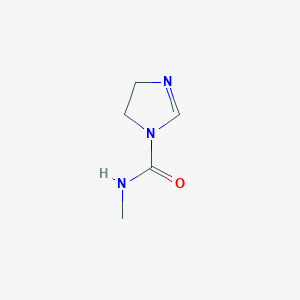
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)

